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molecular formula C9H14O3S B586917 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester CAS No. 142148-14-9

1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester

Cat. No. B586917
M. Wt: 202.268
InChI Key: LWCGYSJHYCTYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428033

Procedure details

To a solution of the alcohol of Step 4 (28.2 g, 0.20 mol) and Et3N (82 mL, 0.59 mol) in CH2Cl2 (1 L) cooled to -40° C. was added methanesulfonyl chloride (43.5 mL, 0.3 mol). The reaction mixture was warmed to -10° C. for 20 min and then an aqueous solution of NaHC03 was added. The product was extracted with CH2Cl2, washed with brine and dried over Na2SO4. A portion of this mesylate (0.053 mol) was then dissolved in DMF (180 mL) and cooled to 0° C. Freshly prepared cesium thiol acetate (J. Org. Chem., 51, 3664, (1986)) (22 g, 0.11 mol) was added and the mixture was stirred overnight at r.t. The reaction mixture was poured into an aqueous solution of NaHCO3 and extracted with Et2O. The organic phases were washed with brine and dried over Na2SO4. The residual oil was then purified by flash chromatography with 10:1 hexane:EtOAc to yield 7.5 g, 70%, of the title compound. 1H NMR (CDCl3) δ0.60 (4H, m), 2.30 (2H, s), 2.35 (3H, s), 3.03 (2H, s), 3.70 (3H, s).
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
43.5 mL
Type
reactant
Reaction Step Two
Quantity
0.053 mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cesium thiol acetate
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OC[C:3]1([CH2:6][C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4]1.CCN([CH2:16][CH3:17])CC.[CH3:18][S:19](Cl)(=O)=O.S([O-])(=O)(=[O:25])C.C([O-])(O)=O.[Na+]>C(Cl)Cl.CN(C=O)C>[C:16]([S:19][CH2:18][C:3]1([CH2:6][C:7]([O:9][CH3:10])=[O:8])[CH2:4][CH2:5]1)(=[O:25])[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
OCC1(CC1)CC(=O)OC
Name
Quantity
82 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
43.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.053 mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
cesium thiol acetate
Quantity
22 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an aqueous solution of NaHC03 was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residual oil was then purified by flash chromatography with 10:1 hexane
CUSTOM
Type
CUSTOM
Details
EtOAc to yield 7.5 g, 70%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)SCC1(CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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